

3-Hydroxyphenyl benzoate CAS number 136-36-

7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxyphenyl benzoate

Cat. No.: B086727

[Get Quote](#)

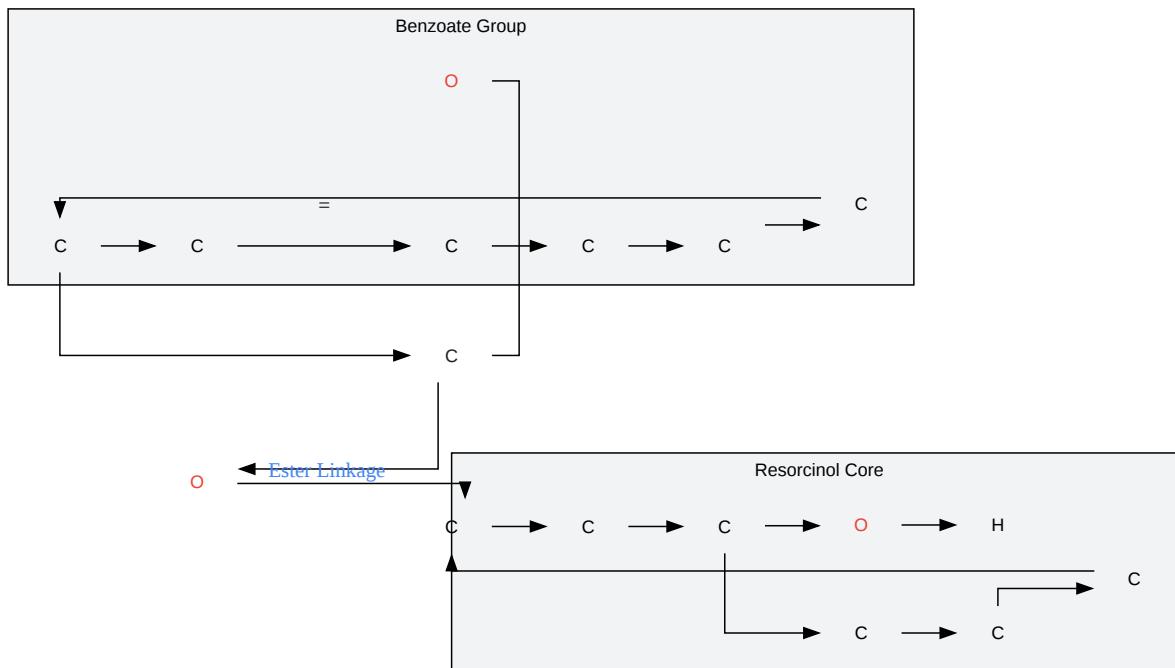
An In-Depth Technical Guide to **3-Hydroxyphenyl Benzoate** (CAS 136-36-7)

Introduction

3-Hydroxyphenyl benzoate, also widely known as Resorcinol monobenzoate, is an aromatic ester with the CAS number 136-36-7.[1][2][3] This white crystalline powder serves as a versatile intermediate in organic synthesis and has established applications as a UV absorber in plastics and other materials, often under trade names like Eastman Inhibitor RMB.[1][3][4] For researchers in drug development, its scaffold is of particular interest. The presence of multiple functional groups—a phenolic hydroxyl, an ester linkage, and two aromatic rings—provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR), as demonstrated in the development of novel receptor antagonists.[5] This guide offers a comprehensive technical overview of **3-Hydroxyphenyl benzoate**, from its fundamental properties and synthesis to its analytical characterization and applications in medicinal chemistry.

Physicochemical and Structural Properties

Understanding the fundamental properties of **3-Hydroxyphenyl benzoate** is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.


Core Properties

The key physicochemical properties are summarized below, compiled from various chemical data sources.

Property	Value	Source
CAS Number	136-36-7	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₀ O ₃	[1] [2] [3]
Molecular Weight	214.22 g/mol	[2] [3]
Appearance	White to yellow or orange crystalline powder	[1]
Melting Point	131-136 °C	[2]
Boiling Point	~350 °C (Decomposes)	[1]
Solubility	Soluble in ethanol, acetone; limited solubility in water	[1]
pKa	9.12 ± 0.10 (Predicted)	[1]
LogP	2.61 - 2.85	[3] [4]
Synonyms	Resorcinol monobenzoate, Benzoic acid m-hydroxyphenyl ester	[1] [3] [4]

Chemical Structure

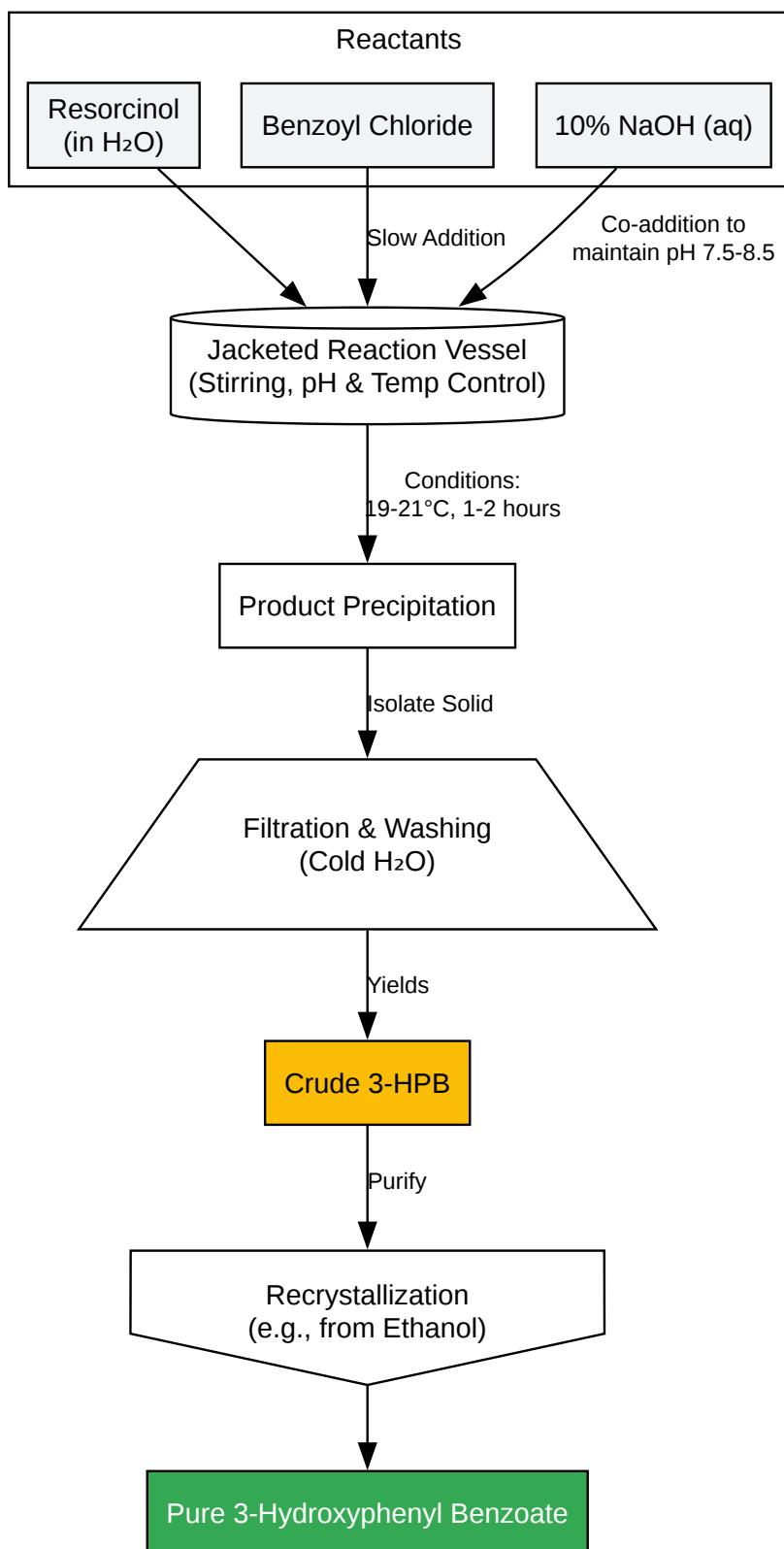
The structure consists of a benzoate group ester-linked to one of the hydroxyl groups of a resorcinol (1,3-dihydroxybenzene) core.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **3-Hydroxyphenyl benzoate**.

Synthesis and Purification

The synthesis of **3-Hydroxyphenyl benzoate** is most commonly achieved via the Schotten-Baumann reaction, involving the acylation of resorcinol with benzoyl chloride. Controlling the reaction stoichiometry and pH is paramount to maximizing the yield of the mono-ester and minimizing the formation of the di-substituted by-product, resorcinol dibenzoate.


Synthesis via Controlled Acylation

This protocol is adapted from established industrial processes that emphasize yield and purity by carefully managing reaction conditions.[\[6\]](#)

Causality: The key to this synthesis is exploiting the difference in acidity between the two hydroxyl groups of resorcinol. By maintaining a slightly alkaline pH (7.5-8.5), only one hydroxyl group is significantly deprotonated to the more nucleophilic phenoxide, favoring the mono-acylation reaction. Higher pH levels would lead to the deprotonation of both hydroxyls, resulting in a higher yield of the dibenzoate by-product. Similarly, precise temperature control (19-21°C) is essential to prevent hydrolysis of the benzoyl chloride and to ensure a controlled reaction rate.[\[6\]](#)

Experimental Protocol:

- **Preparation of Resorcinol Solution:** Prepare a 15-20% aqueous solution of resorcinol (e.g., dissolve 110 g of resorcinol in water to make a total volume of ~650 mL).
- **pH and Temperature Adjustment:** Transfer the solution to a jacketed reaction vessel equipped with a stirrer, pH meter, and addition funnels. Cool the solution to 19-21°C. Adjust the pH to 7.5-8.5 by the slow addition of a 10% aqueous sodium hydroxide solution.
- **Benzoyl Chloride Addition:** Begin the gradual, dropwise addition of the theoretical amount of benzoyl chloride (140.5 g).
- **Reaction Maintenance:** Throughout the addition of benzoyl chloride, continuously monitor the pH and temperature. Maintain the pH within the 7.5-8.5 range by co-adding the 10% sodium hydroxide solution. Use the cooling jacket to keep the temperature at 19-21°C.
- **Reaction Completion and Isolation:** After the benzoyl chloride addition is complete, continue stirring for an additional hour while maintaining the pH and temperature. The product will precipitate out of the solution.
- **Purification:** Collect the solid precipitate by filtration. Wash the crude product thoroughly with cold water to remove unreacted resorcinol and salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or by leveraging differential solubility in a hot aliphatic alcohol to separate it from any unreacted resorcinol dibenzoate.[\[7\]](#)

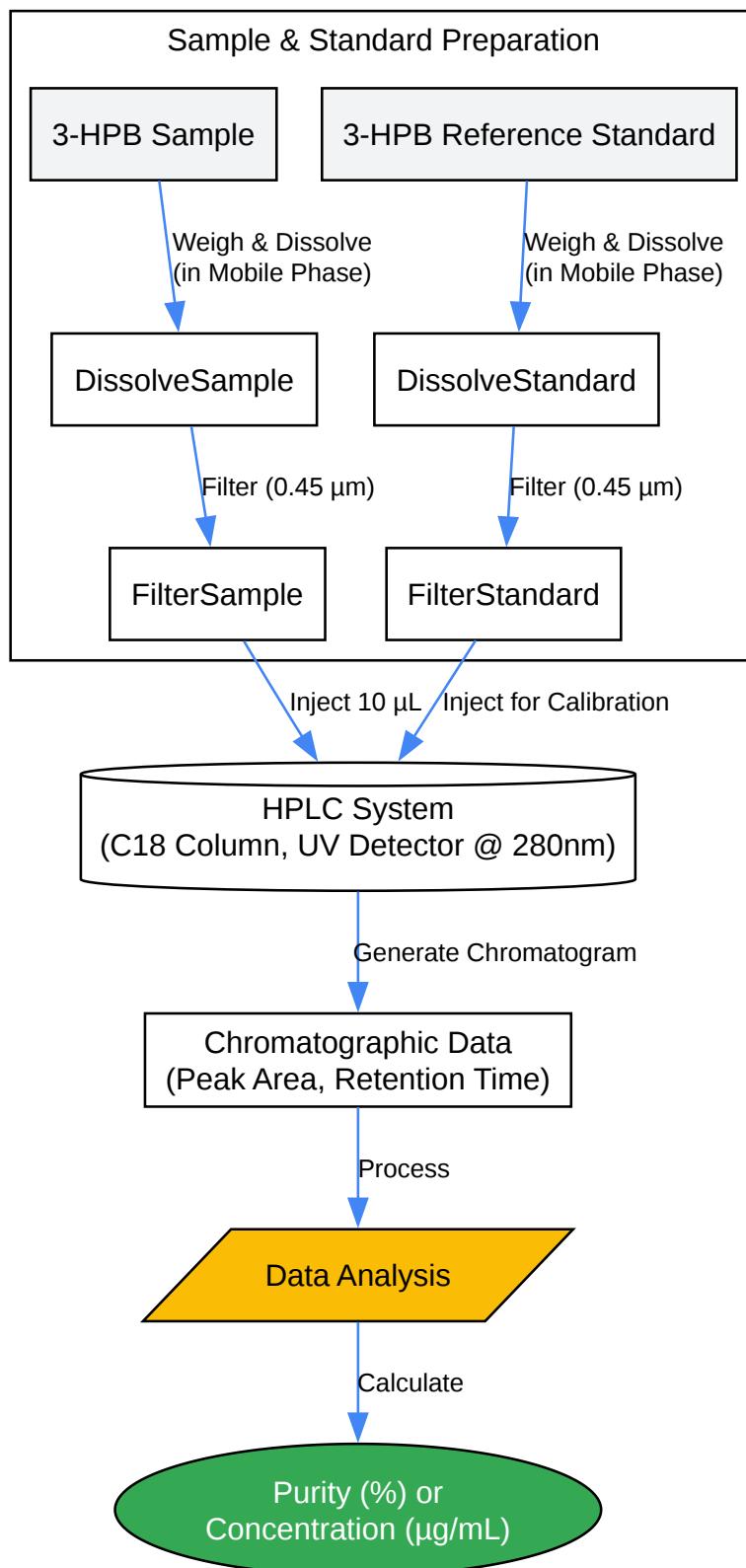
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Hydroxyphenyl benzoate**.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and quantity of **3-Hydroxyphenyl benzoate**.

Chromatographic Methods


High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity and for quantification due to its high resolution and sensitivity.

Trustworthiness: The protocol below is a self-validating system. A sharp, symmetrical peak at a consistent retention time confirms the compound's identity against a known standard. The integration of the peak area allows for precise purity determination (% area), and quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocol: HPLC Purity Assay

- Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size) is suitable for this analysis.^[8]
- Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v), with a small amount of acid like phosphoric or formic acid (0.1%) to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group.^{[4][9]}
- Flow Rate: Set the flow rate to 1.0 mL/min.
- Detection: Monitor the column effluent using a UV detector set to a wavelength of 280 nm.^{[8][10]}
- Sample Preparation: Accurately weigh and dissolve the **3-Hydroxyphenyl benzoate** sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 μ m syringe filter before injection.
- Injection: Inject 10 μ L of the prepared sample onto the column.

- Data Analysis: Record the chromatogram. The purity is calculated based on the relative area of the main peak corresponding to **3-Hydroxyphenyl benzoate**.

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis of **3-Hydroxyphenyl benzoate**.

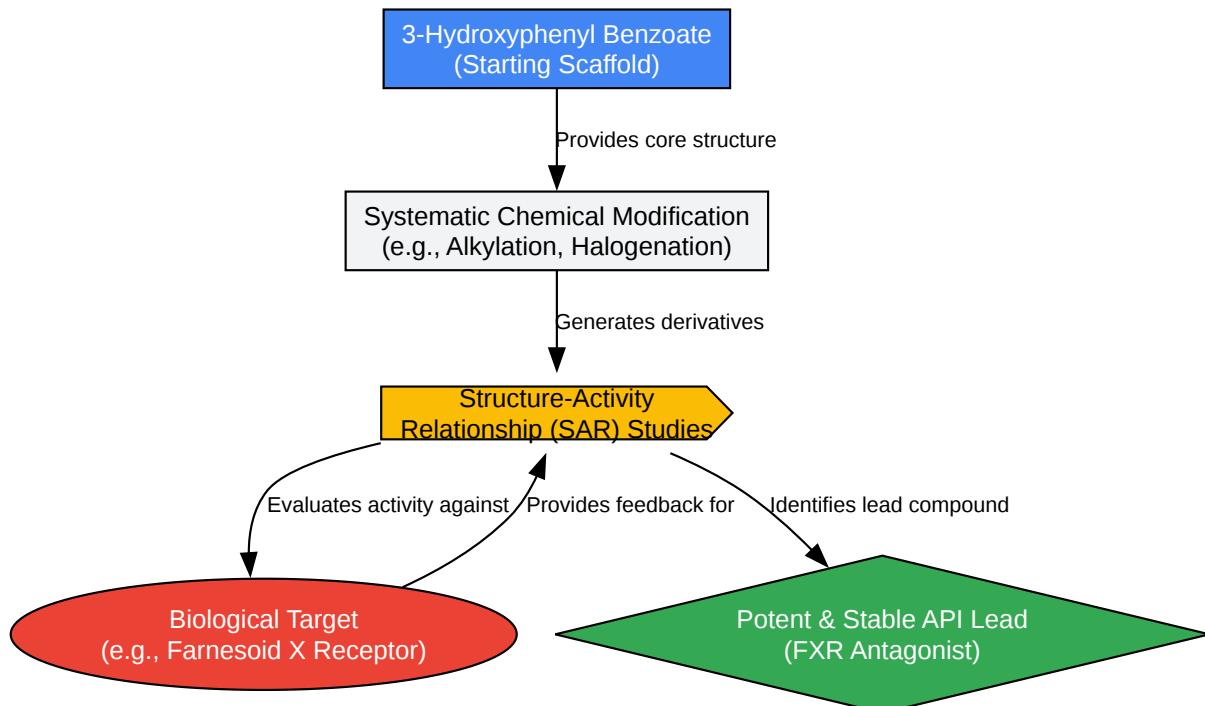
Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The ^1H NMR spectrum will show characteristic signals for the aromatic protons on both rings and a distinct singlet for the phenolic hydroxyl proton.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of functional groups. Key absorptions include a broad peak for the O-H stretch of the phenol ($\sim 3300\text{-}3500\text{ cm}^{-1}$), a strong peak for the C=O stretch of the ester ($\sim 1730\text{ cm}^{-1}$), and peaks for C-O stretching and aromatic C=C bonds.[1]
- Mass Spectrometry (MS): MS is used to confirm the molecular weight (m/z 214.22).[1][3] Analysis of the fragmentation pattern can further validate the structure.

Applications in Research and Drug Development

While **3-Hydroxyphenyl benzoate** has industrial uses, its primary value to this audience lies in its role as a versatile building block in medicinal chemistry.

Scaffold for Synthesis of Bioactive Molecules


The structure of **3-Hydroxyphenyl benzoate** is a privileged scaffold. The phenolic hydroxyl group can be alkylated or used in coupling reactions, while the ester can be hydrolyzed to reveal a carboxylic acid and another phenol, allowing for diverse derivatization strategies.[11]

Development of Farnesoid X Receptor (FXR)

Antagonists

A compelling application is its use in the discovery of novel Farnesoid X receptor (FXR) antagonists.[5] A high-throughput screen identified a derivative, 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate, as a moderate FXR antagonist. Subsequent SAR studies revealed that the 3-substituted-4-hydroxyphenyl unit was essential for the antagonistic activity. This work

highlights how the core **3-hydroxyphenyl benzoate** scaffold can be systematically modified to optimize potency and metabolic stability, a cornerstone of modern drug discovery.[5]

[Click to download full resolution via product page](#)

Caption: Logical role of 3-HPB in a drug discovery cascade.

Safety and Handling

3-Hydroxyphenyl benzoate is classified as a hazardous substance and requires careful handling.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[1][12][13]
 - H315: Causes skin irritation.[1][12][13]

- H319: Causes serious eye irritation.[[1](#)][[12](#)][[13](#)]
- H335: May cause respiratory irritation.[[1](#)][[12](#)][[13](#)]
- Precautionary Measures:
 - P261: Avoid breathing dust.[[12](#)]
 - P280: Wear protective gloves, eye protection, and face protection.[[12](#)]
 - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[[12](#)]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[[12](#)]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[12](#)]
- Incompatibilities: The compound is incompatible with strong oxidizing agents.[[1](#)]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[[14](#)]

References

- Chemical Properties of 1,3-Benzenediol, monobenzoate (CAS 136-36-7). (n.d.). Cheméo.
- 1,3-Benzenediol, monobenzoate. (n.d.). Cheméo.
- Safety Data Sheet - Resorcinol monobenzoate. (2014, September 9). Chemotechnique Diagnostics.
- Resorcinol monobenzoate. (2018, February 16). SIELC Technologies.
- Process of manufacturing resorcinol monobenzoate. (1952, March 11). Google Patents.
- Wang, H., et al. (n.d.). Synthesis of a series of derivatives of **3-hydroxyphenyl benzoate** (2–1) and 3-hydroxyphenyl 3-methoxybenzoate (2–2). ResearchGate.
- Resorcinol, 4-bromo-. (n.d.). Organic Syntheses Procedure.
- p-Hydroxyphenyl benzoate. (n.d.). PubChem.
- **3-Hydroxyphenyl Benzoate**. (n.d.). TCI (Shanghai) Development Co., Ltd..
- Process of manufacturing resorcinol monobenzoate. (1951, October 16). Google Patents.
- SAFETY DATA SHEET - Hydroxyphenyl Propamidobenzoic Acid. (2021, March 10). Bisor Corporation.
- **3-Hydroxyphenyl Benzoate** 95.0+%, TCI America™. (n.d.). Fisher Scientific.
- resorcinol 5701. (n.d.). NIOSH - CDC.

- 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. (n.d.). NIH.
- Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. (2015, October 1). PubMed.
- Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. (2025, September 16). Congen Pharma.
- Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (n.d.). PMC - NIH.
- Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. (n.d.). PMC - NIH.
- o-Hydroxyphenyl benzoate. (2018, May 16). SIELC Technologies.
- 3-hydroxy benzoate preparation method. (n.d.). Google Patents.
- JAOC-2103-1001 (Galley Proof). (2021, March 28). Sami Publishing Company.
- (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. (n.d.). ResearchGate.
- Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (n.d.). MDPI.
- HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column. (n.d.). SIELC Technologies.
- Hydroxyphenyl Propamidobenzoic Acid. (2025, February 17). Cipher Skincare.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI.
- Methyl 3-(4-hydroxyphenyl)benzoate. (n.d.). PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemeo.com [chemeo.com]
- 4. Resorcinol monobenzoate | SIELC Technologies [sielc.com]

- 5. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2571703A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]
- 7. US2588978A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]
- 8. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. o-Hydroxyphenyl benzoate | SIELC Technologies [sielc.com]
- 10. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. combi-blocks.com [combi-blocks.com]
- 13. chemical-label.com [chemical-label.com]
- 14. v6-file.globalso.com [v6-file.globalso.com]
- To cite this document: BenchChem. [3-Hydroxyphenyl benzoate CAS number 136-36-7]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086727#3-hydroxyphenyl-benzoate-cas-number-136-36-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com